molecular formula C12H13BrFNO B14884094 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone

1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone

Cat. No.: B14884094
M. Wt: 286.14 g/mol
InChI Key: MZUTXTCOXVCQIA-UHFFFAOYSA-N
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Description

1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This particular compound features a bromine and fluorine substituent, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a tetrahydroisoquinoline derivative, followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to increase the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets, potentially modulating biological pathways involved in various physiological processes.

Comparison with Similar Compounds

  • 1-(8-Bromo-7-fluoro-3-methylisoquinolin-1-yl)ethan-1-one
  • 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one

Uniqueness: The unique combination of bromine and fluorine substituents in 1-(8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

1-(8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone

InChI

InChI=1S/C12H13BrFNO/c1-6-5-8-3-4-9(14)11(13)10(8)12(15-6)7(2)16/h3-4,6,12,15H,5H2,1-2H3

InChI Key

MZUTXTCOXVCQIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)C(=O)C)C(=C(C=C2)F)Br

Origin of Product

United States

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